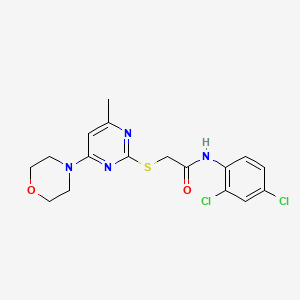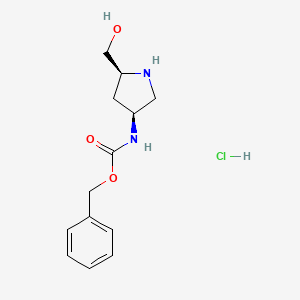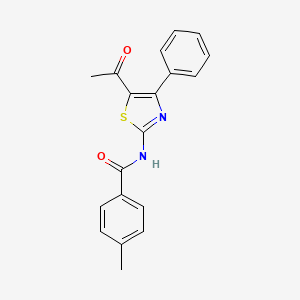![molecular formula C17H16N4O5S B2755907 3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2097888-95-2](/img/structure/B2755907.png)
3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazole core One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoxazole ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones, enhancing the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Reagents like thionyl chloride, phosphorus oxychloride, and various amines are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the benzoxazole ring, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new drugs and materials. In biology, it can be employed as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine
This compound has potential applications in the medical field, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development. It can be used to design drugs that target specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The presence of the benzoxazole ring and the sulfonyl group allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: : These compounds share the benzoxazole core but differ in their substituents and functional groups.
Piperazine derivatives: : Compounds containing piperazine rings are structurally similar and can have overlapping biological activities.
Pyridine derivatives: : Compounds with pyridine rings can exhibit similar binding properties and biological activities.
Uniqueness
What sets 3-Methyl-5-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-5-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-19-14-9-13(4-5-15(14)26-17(19)23)27(24,25)20-7-8-21(16(22)11-20)12-3-2-6-18-10-12/h2-6,9-10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAZCMIHSVPEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=CN=CC=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(4-methoxyphenyl)sulfanylpropanamide](/img/structure/B2755824.png)
![3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea](/img/structure/B2755825.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2755826.png)
![6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide](/img/structure/B2755827.png)
![ethyl 5-(1,3-benzothiazole-2-amido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2755831.png)
![N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2755832.png)
![methyl 2-{4,6-dioxo-2,3-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2755833.png)

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-4-(trifluoromethoxy)benzamide](/img/structure/B2755838.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2755839.png)
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2755841.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acrylamide](/img/structure/B2755845.png)
